4-(Boc-aminomethyl)benzoic acid
Overview
Description
4-(Boc-aminomethyl)benzoic acid is an organic compound with the molecular formula C13H17NO4. It is commonly used as a reagent in organic synthesis, particularly in the preparation of various derivatives and intermediates. This compound is characterized by the presence of a benzoic acid core with a tert-butoxycarbonyl (Boc) protected amino group attached to the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Boc-aminomethyl)benzoic acid typically involves the protection of the amino group of 4-aminomethylbenzoic acid with a tert-butoxycarbonyl group. The reaction is carried out in the presence of a base such as sodium hydrogen carbonate and a solvent like tetrahydrofuran (THF). Di-tert-butyl dicarbonate is used as the Boc-protecting reagent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, pH, and reaction time to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-(Boc-aminomethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols in the presence of a catalyst to form esters.
Amide Formation: The carboxylic acid group can react with amines to form amides, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the deprotection of the Boc group.
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used.
Amide Formation: DCC or N,N’-diisopropylcarbodiimide (DIC) are typical coupling reagents.
Major Products:
Free Amine: Obtained after deprotection of the Boc group.
Esters and Amides: Formed through esterification and amide formation reactions, respectively.
Scientific Research Applications
4-(Boc-aminomethyl)benzoic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of peptide derivatives and other biologically active molecules.
Medicine: It is employed in the development of drug candidates and intermediates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Boc-aminomethyl)benzoic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions.
Comparison with Similar Compounds
- 4-(Boc-aminomethyl)benzoic acid
- tert-Butyl 3-aminobenzylcarbamate
- tert-Butyl 3-(hydroxymethyl)benzylcarbamate
- 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene
- (3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid
- 4-(N-Boc-Aminomethyl)aniline
Uniqueness: this compound is unique due to its specific structure, which combines a benzoic acid core with a Boc-protected amino group. This combination allows for selective reactions and transformations, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-8-9-4-6-10(7-5-9)11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKHBRDWRIIROP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357455 | |
Record name | 4-{[(tert-Butoxycarbonyl)amino]methyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33233-67-9 | |
Record name | 4-{[(tert-Butoxycarbonyl)amino]methyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Aminomethyl)benzoic acid, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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